Methyl 4-{[2-(benzylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate
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Overview
Description
Methyl 4-{[2-(benzylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzylcarbamothioyl group, a dimethoxy-tetrahydroisoquinoline moiety, and a methoxybenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(benzylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(benzylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 4-{[2-(benzylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-{[2-(benzylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate: A simpler ester with similar structural features but lacking the tetrahydroisoquinoline and benzylcarbamothioyl groups.
Benzylcarbamothioyl derivatives: Compounds with similar functional groups but different core structures.
Dimethoxy-tetrahydroisoquinoline derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Methyl 4-{[2-(benzylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate is unique due to its combination of functional groups and structural features.
Properties
Molecular Formula |
C28H30N2O5S |
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Molecular Weight |
506.6 g/mol |
IUPAC Name |
methyl 4-[[2-(benzylcarbamothioyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C28H30N2O5S/c1-32-25-15-21-13-14-30(28(36)29-17-19-7-5-4-6-8-19)24(23(21)16-26(25)33-2)18-35-22-11-9-20(10-12-22)27(31)34-3/h4-12,15-16,24H,13-14,17-18H2,1-3H3,(H,29,36) |
InChI Key |
ASQCQFLUDFKZAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=S)NCC3=CC=CC=C3)COC4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
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